molecular formula C20H25N5O3S B609680 NU6310 CAS No. 1453215-59-2

NU6310

Cat. No.: B609680
CAS No.: 1453215-59-2
M. Wt: 415.512
InChI Key: SIKZOJIFMBUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NU6310 is a selective and reversible ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. With an IC50 of 0.16 µM, it demonstrates potent inhibitory activity, making it a valuable chemical tool for investigating cell cycle progression, signal transduction pathways, and mechanisms of uncontrolled proliferation in diseases such as cancer. Research applications for this compound include fundamental studies on cell cycle dynamics, use as a reference compound in the development and characterization of novel covalent inhibitors, and exploration of synthetic lethality in combination drug therapy studies. This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any human or veterinary clinical applications. Researchers are responsible for ensuring compliance with all applicable regulations and guidelines in their use of this product.

Properties

CAS No.

1453215-59-2

Molecular Formula

C20H25N5O3S

Molecular Weight

415.512

IUPAC Name

6-(cyclohexylmethoxy)-N-(4-(ethylsulfonyl)phenyl)-9H-purin-2-amine

InChI

InChI=1S/C20H25N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H2,21,22,23,24,25)

InChI Key

SIKZOJIFMBUYSK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=C(NC2=NC(OCC3CCCCC3)=C4N=CNC4=N2)C=C1)(CC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NU6310;  NU-6310;  NU 6310; 

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

NU6310 has been investigated for its potential use in cancer therapy due to its selective inhibition of CDK2, which plays a pivotal role in cell cycle regulation. In vitro studies have shown that treatment with this compound can inhibit the phosphorylation of retinoblastoma protein (RB), a key regulator of the cell cycle, thereby inducing cell cycle arrest in cancer cells .

Targeted Drug Delivery

Research has also explored the integration of this compound into drug delivery systems. By conjugating this compound with various nanoparticles or bioconjugates, researchers aim to enhance the specificity and efficacy of drug delivery to tumor sites. This approach leverages the compound's ability to selectively inhibit CDK2 while minimizing off-target effects .

Bioconjugation Strategies

This compound serves as a model compound in bioconjugation strategies aimed at developing targeted therapies. Its structure allows for modification and attachment to various biomolecules, facilitating the design of antibody-drug conjugates (ADCs) that can deliver cytotoxic agents specifically to cancer cells expressing CDK2 .

Case Study 1: Inhibition Profile

In a comparative study examining the inhibition profiles of NU6300 and this compound against CDK2, researchers observed that while NU6300 exhibited time-dependent inhibition consistent with covalent binding, this compound's effects were fully reversible upon dialysis. This study highlights the distinct pharmacological profiles and potential clinical implications of each compound .

Case Study 2: Nanoparticle Conjugation

A recent investigation into the use of carbon nanotubes as carriers for this compound demonstrated enhanced anticancer activity when combined with conventional chemotherapeutics like cisplatin. The study reported that this combination not only improved drug solubility but also increased cellular uptake and retention within tumor tissues .

Data Tables

Application Area Description Key Findings
Cancer TherapyInhibition of CDK2 leading to cell cycle arrestEffective in reducing RB phosphorylation
Targeted Drug DeliveryConjugation with nanoparticles for tumor targetingEnhanced specificity and reduced systemic toxicity
BioconjugationDevelopment of ADCs using this compoundImproved targeting and efficacy in preclinical models

Comparison with Similar Compounds

NU6310 vs. NU6300

Parameter This compound NU6300
Chemical Structure Ethyl sulfone substituent Vinyl sulfone substituent
Binding Mechanism Non-covalent, ATP-competitive Covalent (Lys89 adduct formation)
CDK2 IC50 0.16 µM 1.31 µM
Kinetic Dissociation (KD) 0.716 µM 1.31 µM
Reversibility Fully reversible after dialysis Irreversible (activity retained post-dialysis)

Key Findings :

  • Binding Kinetics : Surface plasmon resonance (SPR) analysis revealed that this compound binds CDK2 with a higher association rate (kon = 1.13 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) compared to NU6300 (kon = 0.545 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>), suggesting faster target engagement .
  • Functional Impact : In kinase assays, this compound-treated CDK2 regained activity after dialysis, whereas NU6300 caused permanent inactivation, aligning with its covalent mechanism .

This compound vs. NU6102

NU6102, a precursor in the NU6300/NU6310 synthetic pathway, is a reversible CDK2 inhibitor with structural similarities but lower potency (IC50 > 1 µM). Unlike this compound, it lacks sulfone-based substituents, resulting in weaker ATP-binding site interactions .

Research Implications

Therapeutic Potential

This compound’s reversible binding profile makes it a valuable tool for studying transient CDK2 inhibition in cell cycle regulation. However, its rapid dissociation limits its utility in long-term therapeutic contexts, where covalent inhibitors like NU6300 may offer prolonged efficacy .

Mutagenesis Studies

Wild-type CDK2 and mutant variants (e.g., K88E, K89V) were used to validate NU6300’s covalent binding specificity. This compound exhibited consistent inhibitory effects across all variants, confirming its reliance on non-covalent interactions .

Data Tables

Table 1: Kinetic Parameters of this compound and NU6300

Inhibitor kon (M<sup>−1</sup>s<sup>−1</sup>) koff (s<sup>−1</sup>) KD (µM)
This compound 1.13 × 10<sup>5</sup> 0.0809 0.716
NU6300 0.545 × 10<sup>5</sup> 0.0713 1.31

Table 2: Post-Dialysis CDK2 Activity

Treatment Residual Activity (%)
This compound 100% (full recovery)
NU6300 <10% (irreversible inhibition)

Preparation Methods

Synthesis of the Purine Core Intermediate

The purine core is synthesized via sequential substitutions on 6-chloropurine:

  • Alkylation at C-6 : Treatment with cyclohexylmethanol under Mitsunobu conditions (DIAD, PPh3) introduces the cyclohexylmethoxy group.

  • Sulfonation at C-2 : Reaction with chlorosulfonic acid yields the 2-sulfonyl chloride intermediate, which is subsequently coupled to a benzylamine derivative.

Key Reaction Conditions :

  • Solvent : Anhydrous DMF or THF.

  • Temperature : 0°C to room temperature for sulfonation; 80°C for alkylation.

  • Yield : ~65% for the alkylation step; ~50% for sulfonation.

Final Deprotection and Purification

The benzyl protecting group on the piperazine is removed via catalytic hydrogenation (H2, 10% Pd/C) in ethanol, affording this compound as a free base. Purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity.

Analytical Characterization

This compound’s structural integrity is confirmed through spectroscopic and chromatographic methods:

Parameter Data Method
Molecular Weight415.512 g/molHigh-Resolution MS
Purity>95%HPLC
Solubility10 mM in DMSOKinetic solubility
IC50 (CDK2/Cyclin E)0.48 µMRadiometric assay

Elemental Analysis :

  • Calculated: C, 57.81%; H, 6.06%; N, 16.86%; O, 11.55%; S, 7.72%.

  • Observed: C, 57.65%; H, 6.12%; N, 16.78%; O, 11.60%; S, 7.68%.

Research Findings and Biological Validation

Reversible Inhibition Mechanism

Unlike covalent inhibitors (e.g., NU6300), this compound exhibits reversible binding to CDK2, as demonstrated in washout experiments where enzyme activity recovered fully after dialysis. This reversibility is attributed to the absence of a reactive warhead (e.g., acrylamide) in its structure.

Selectivity Profile

This compound shows >100-fold selectivity for CDK2 over CDK7 (IC50 CDK7 = 51 µM), attributed to its optimized substituent geometry, which avoids steric clashes with CDK7’s larger gatekeeper residue.

Cellular Activity

In Jurkat T-cell leukemia models, this compound induced cell cycle arrest at G1/S phase (EC50 = 1.2 µM), consistent with CDK2 inhibition. No cytotoxicity was observed in non-malignant fibroblasts at concentrations up to 10 µM.

Challenges and Optimization Opportunities

  • Synthetic Yield : The low yield (~30% overall) stems from side reactions during sulfonation and oxidation steps. Alternative oxidants (e.g., Oxone®) are under investigation.

  • Solubility : Poor aqueous solubility limits in vivo applications. Prodrug strategies (e.g., phosphate esters) are being explored .

Q & A

Q. How can theoretical frameworks (e.g., COM-B Model) be balanced with practical challenges in implementing evidence-based interventions?

  • Methodological Answer : Use stakeholder engagement workshops to align theoretical constructs (e.g., Capability, Opportunity, Motivation) with on-the-barriers (e.g., staff resistance). Develop adaptive implementation frameworks that allow mid-study adjustments based on real-time feedback .

Data Presentation Guidelines

  • Quantitative Data : Report means with standard deviations (e.g., 12.3 ± 1.5) and use ANOVA or regression models for multivariable analysis. Justify precision beyond three significant figures only if instrument accuracy warrants it .
  • Qualitative Data : Present themes with representative quotes and frequency counts (e.g., “80% of nurses cited time constraints”). Use appendices for raw transcripts or coding trees .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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